cis-2-Methoxycinnamic acid
Overview
Description
cis-2-Methoxycinnamic acid: is an organic compound with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol . It is a derivative of cinnamic acid, characterized by the presence of a methoxy group at the ortho position of the phenyl ring and a cis configuration of the double bond. This compound is found in essential oils extracted from plants such as Cinnamomum cassia .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-2-Methoxycinnamic acid can be synthesized through various methods. One common approach involves the photoisomerization of trans-2-methoxycinnamic acid . This process typically requires ultraviolet light to induce the isomerization reaction.
Industrial Production Methods: In industrial settings, this compound is often produced by extracting essential oils from Cinnamomum cassia . The essential oil is then subjected to purification processes to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: cis-2-Methoxycinnamic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the methoxy group into a hydroxyl group.
Reduction: The double bond in the compound can be reduced to form a saturated derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-hydroxycinnamic acid.
Reduction: Formation of 2-methoxyphenylpropanoic acid.
Substitution: Formation of various substituted cinnamic acid derivatives.
Scientific Research Applications
cis-2-Methoxycinnamic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cis-2-Methoxycinnamic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
Antimicrobial Activity: It disrupts the cell membranes of microorganisms, leading to their death.
Anti-inflammatory Activity: The compound inhibits the activity of enzymes involved in the inflammatory response, such as cyclooxygenase.
Comparison with Similar Compounds
cis-2-Methoxycinnamic acid can be compared with other cinnamic acid derivatives:
trans-2-Methoxycinnamic acid: This isomer has a trans configuration of the double bond and exhibits different physical and chemical properties.
4-Methoxycinnamic acid: This compound has a methoxy group at the para position of the phenyl ring and shows distinct biological activities.
Cinnamic acid: The parent compound without any methoxy substitution, used widely in the synthesis of various derivatives.
Uniqueness: this compound is unique due to its specific configuration and the presence of the methoxy group, which imparts distinct chemical and biological properties compared to its isomers and other derivatives .
Properties
IUPAC Name |
(Z)-3-(2-methoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGVSPGUHMGGBO-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871964 | |
Record name | (2Z)-3-(2-Methoxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14737-91-8 | |
Record name | cis-2-Methoxycinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14737-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxycinnamic acid, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014737918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2Z)-3-(2-Methoxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-o-methoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.260 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXYCINNAMIC ACID, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOK9MP1NGJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of cis-2-Methoxycinnamic acid in melanin production, and how does it compare to other components of Cinnamomum cassia essential oil (CC-EO)?
A1: Research indicates that, unlike cinnamaldehyde, another major component of CC-EO, [1] this compound did not exhibit tyrosinase inhibitory activity. [] Tyrosinase is a key enzyme in melanin production. This suggests that this compound might not directly contribute to the anti-melanogenic properties observed for CC-EO. (See: [] Cinnamomum cassia Essential Oil Inhibits α-MSH-Induced Melanin Production and Oxidative Stress in Murine B16 Melanoma Cells)
Q2: Has any research explored the structural characteristics of this compound?
A2: Yes, computational studies have investigated the conformational, structural, vibrational, electronic, and quantum chemical properties of this compound. [2] These studies provide valuable insights into the molecule's physical and chemical characteristics, which can inform further research into its potential applications. (See: [] Conformational, structural, vibrational, electronic and quantum chemical investigations of this compound)
Q3: What is the potential of Cinnamomum zeylanicum, a close relative of Cinnamomum cassia, as a source of bioactive compounds like this compound?
A3: Research shows that Cinnamomum zeylanicum contains a diverse range of bioactive phytochemical compounds, including trans-2-Hydroxycinnamic acid methyl ester, which is structurally similar to this compound. [3] This suggests that Cinnamomum zeylanicum could be a potential source of this compound or related compounds with potential biological activities. Further investigation is needed to confirm the presence and concentration of this compound in Cinnamomum zeylanicum.(See: [] Evaluation of Antifungal and Antibacterial Activity and Analysis of Bioactive Phytochemical Compounds of Cinnamomum Zeylanicum (Cinnamon Bark) using Gas Chromatography-Mass Spectrometry)
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